REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8]([CH3:21])([CH3:20])[C:9](=[O:19])[N:10](COCC[Si](C)(C)C)[C:4]=2[CH:3]=1.C(O)(C(F)(F)F)=O.N1CCNCC1.O>C(Cl)Cl.C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8]([CH3:21])([CH3:20])[C:9](=[O:19])[NH:10][C:4]=2[CH:3]=1
|
Name
|
material
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in MeOH
|
Type
|
CUSTOM
|
Details
|
solvent re-evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (30 mL×2) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=N1)C(C(N2)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |